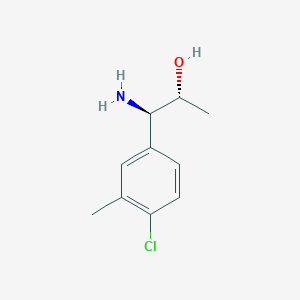

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Beschreibung

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-chloro-3-methylphenyl substituent.

Eigenschaften

Molekularformel |

C10H14ClNO |

|---|---|

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

(1R,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI-Schlüssel |

HKFFNDYCESEXKQ-XCBNKYQSSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)Cl |

Kanonische SMILES |

CC1=C(C=CC(=C1)C(C(C)O)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired chiral amine alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like sodium methoxide or potassium cyanide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antidepressant Properties

Research has indicated that compounds similar to (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL possess antidepressant effects. The compound's structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

2. Analgesic Effects

Studies have suggested that this compound may exhibit analgesic properties. Its ability to modulate pain pathways could lead to the development of new pain management therapies, particularly in chronic pain conditions.

3. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that can enhance its pharmacological profile. Modifications can lead to compounds with improved efficacy and reduced side effects.

Cosmetic Applications

1. Skin Care Formulations

The compound is being investigated for its role in skin care products. Its properties may contribute to formulations aimed at improving skin hydration and texture. For instance, (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL can be incorporated into emulsions that provide moisturizing effects while being non-irritating to the skin .

2. Anti-Aging Products

Due to its potential anti-inflammatory and antioxidant properties, the compound is being explored for use in anti-aging formulations. It may help reduce the appearance of fine lines and improve overall skin elasticity.

Research Case Studies

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from the evidence, focusing on substituent effects:

*Molecular weight inferred from analog in due to structural similarity. †pKa hypothesized based on methoxy analog . ‡Calculated from molecular formula C₁₀H₁₄FNO.

Key Observations:

- Substituent Position : The target’s 4-Cl, 3-CH₃ configuration differs from (3-Cl, 4-CH₃), which may alter steric hindrance and electronic effects.

- Oxygen Content : The methoxy group in increases polarity and molecular weight compared to the target’s methyl group, impacting solubility and bioavailability.

Biologische Aktivität

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, also known by its CAS number 1213096-85-5, is a chiral compound with significant potential in various biological applications. Its unique structure, featuring an amino group and a hydroxyl group attached to a substituted aromatic ring, makes it an interesting subject for pharmacological studies. This article explores the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

The molecular formula of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is , with a molecular weight of approximately 199.68 g/mol. The compound's structure is characterized by the presence of a chiral center, which influences its biological interactions and activity.

| Property | Value |

|---|---|

| CAS Number | 1213096-85-5 |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| Chiral Centers | 1 |

Preliminary studies indicate that (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL may interact with specific receptors or enzymes within biological systems. These interactions can influence various signaling pathways and biological responses. However, detailed elucidation of these mechanisms remains an area for further investigation.

Pharmacological Potential

Research has suggested that compounds with structural similarities to (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties by modulating inflammatory pathways.

Study on Antimicrobial Properties

A study investigating the antimicrobial properties of similar compounds found that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of the aromatic ring in enhancing bioactivity against microbial pathogens .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.